SARS-CoV-2 3CLpro-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

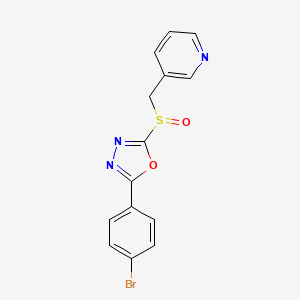

Properties

Molecular Formula |

C14H10BrN3O2S |

|---|---|

Molecular Weight |

364.22 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-(pyridin-3-ylmethylsulfinyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2 |

InChI Key |

HABXFULFAHHKNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SARS-CoV-2 3CLpro-IN-21, a potent covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). This document details the scientific rationale, experimental methodologies, and key data supporting its development.

Introduction: Targeting the Main Protease of SARS-CoV-2

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. Due to its indispensable role and high conservation among coronaviruses, 3CLpro has emerged as a prime target for antiviral drug development.

This compound, also identified as compound D6, is a novel covalent inhibitor that has demonstrated significant potency against this key viral enzyme. This guide will explore the discovery of this compound, its detailed synthesis, and the experimental protocols used for its characterization.

Discovery of this compound (Compound D6)

This compound was discovered through a structure-based drug design approach, building upon the knowledge of existing protease inhibitors. The core of its design features a 2-sulfoxyl-1,3,4-oxadiazole scaffold, a novel warhead designed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent interaction leads to irreversible inhibition of the enzyme, effectively halting viral replication.

The discovery was detailed in a study by Zhang FM, et al., published in the European Journal of Medicinal Chemistry. The researchers synthesized a series of compounds to explore the structure-activity relationship (SAR) of this novel scaffold, leading to the identification of compound D6 as a highly potent inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds was evaluated through in vitro enzymatic assays. The key quantitative data are summarized in the table below for easy comparison.

| Compound ID | Target Protease | IC50 (µM) | Inhibition Mechanism | Reference |

| This compound (D6) | SARS-CoV-2 3CLpro | 0.03 | Irreversible, Covalent | [1] |

| This compound (D6) | SARS-CoV-1 3CLpro | 0.12 | Irreversible, Covalent | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound.

General Synthesis of 2-((5-(substituted)-1,3,4-oxadiazol-2-yl)thio)acetamides

The synthesis of the core scaffold of this compound involves a multi-step process. A general procedure for a key synthetic step is outlined below:

Materials:

-

Appropriate 5-substituted-1,3,4-oxadiazole-2-thiol

-

2-chloro-N-(substituted)-acetamide

-

Anhydrous potassium carbonate (K2CO3)

-

Dry acetone

Procedure:

-

To a solution of the appropriate 5-substituted-1,3,4-oxadiazole-2-thiol (2 mmol) in dry acetone (10 mL), add 2-chloro-N-(substituted)-acetamide (2 mmol) and anhydrous K2CO3 (2 mmol).

-

Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove solid K2CO3.

-

Concentrate the filtrate under reduced pressure.

-

Add ice-cold water (20 mL) to the residue and stir for 20 minutes to precipitate the product.

-

Filter the solid product, dry it, and purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final 2-((5-(substituted)-1,3,4-oxadiazol-2-yl)thio)acetamide derivative.

SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)

The inhibitory activity of this compound was determined using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Test compound (this compound) dissolved in DMSO

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add a solution of the SARS-CoV-2 3CLpro enzyme in the assay buffer.

-

Add the serially diluted test compound to the wells containing the enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.

-

The rate of substrate cleavage is proportional to the increase in fluorescence intensity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key processes in the discovery and mechanism of action of this compound.

Caption: Workflow for the discovery of this compound.

Caption: Covalent inhibition mechanism of this compound.

Caption: Simplified synthesis scheme for this compound.

Conclusion

This compound represents a significant advancement in the development of potent and specific inhibitors against the main protease of SARS-CoV-2. Its novel 2-sulfoxyl-1,3,4-oxadiazole scaffold effectively and irreversibly inactivates the enzyme through covalent modification of the catalytic cysteine. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antiviral drug discovery, facilitating further investigation and optimization of this promising class of inhibitors.

References

An In-depth Technical Guide on the Core Mechanism of Action of SARS-CoV-2 3CLpro-IN-21

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for SARS-CoV-2 3CLpro-IN-21, a potent inhibitor of the main protease of the novel coronavirus. The document details its biochemical activity, the experimental procedures used for its characterization, and visual representations of its operational pathways.

Executive Summary

This compound, also identified as Compound D6, is a significant small molecule in the landscape of potential COVID-19 therapeutics. It functions as an irreversible, covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for the viral life cycle.[1][2][3][4][5] By targeting this protease, IN-21 effectively halts the viral replication process. This guide synthesizes the available data on its inhibitory action and the methodologies to evaluate such compounds.

Mechanism of Action

The Role of 3CLpro in SARS-CoV-2 Replication

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab.[6] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. The 3C-like protease (3CLpro), or main protease (Mpro), is the key enzyme responsible for performing the majority of these cleavages at 11 distinct sites.[6] Because this enzyme's function is indispensable for viral replication and it has no close human homolog, it is a prime target for antiviral drug development.[6]

Covalent Inhibition by this compound

SARS-CoV-2 3CLpro is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site to hydrolyze peptide bonds.[7]

This compound acts as an irreversible inhibitor by forming a stable covalent bond with the catalytic Cys145 residue.[1][2][3][4] This action is achieved through an electrophilic "warhead" on the inhibitor molecule, which is susceptible to nucleophilic attack by the thiol group of Cys145. This permanent modification of the active site renders the enzyme catalytically inactive, thereby preventing the processing of the viral polyproteins and halting viral replication.

Diagram: SARS-CoV-2 Polyprotein Processing and Inhibition

Caption: Workflow of 3CLpro action and its inhibition by a covalent inhibitor.

Diagram: Covalent Inhibition of 3CLpro Catalytic Dyad

Caption: Covalent modification of the 3CLpro active site by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through biochemical assays. The available data demonstrates its high efficacy against the proteases from both SARS-CoV-2 and the closely related SARS-CoV-1.

| Parameter | Target Enzyme | Value | Reference(s) |

| IC₅₀ | SARS-CoV-2 3CLpro | 0.03 µM | [1][3][4][5] |

| IC₅₀ | SARS-CoV-1 3CLpro | 0.12 µM | [3] |

Additionally, pharmacokinetic studies involving Compound D6 (IN-21) indicated favorable membrane permeability in Madin-Darby canine kidney (MDCK) cells and high kinetic solubility in phosphate-buffered saline (PBS) compared to other tested compounds like baicalein.[7] It also exhibited low plasma protein binding in human plasma.[7]

Experimental Protocols

While the primary publication for this compound is not available, the following protocols represent standard, widely adopted methodologies for characterizing 3CLpro inhibitors and are presumed to be similar to those used for the evaluation of IN-21.

Recombinant 3CLpro Expression and Purification

A protocol for producing large amounts of active SARS-CoV-2 3CLpro is essential for in vitro assays.[8]

-

Gene Synthesis and Cloning: The gene sequence for SARS-CoV-2 3CLpro is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[8]

-

Protein Expression: Bacterial cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8), and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are then incubated at a lower temperature (e.g., 18°C) overnight to enhance soluble protein expression.[8]

-

Cell Lysis and Purification: Cells are harvested, resuspended in lysis buffer, and lysed (e.g., by sonication). The soluble fraction is clarified by centrifugation. The tagged 3CLpro is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]

-

Tag Cleavage and Final Purification: The purification tag is often cleaved by a specific protease (e.g., TEV protease). A final size-exclusion chromatography step is performed to obtain highly pure and active 3CLpro.[8]

In Vitro Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay is the standard method for measuring 3CLpro activity and calculating IC₅₀ values for inhibitors.[8][9][10]

-

Principle: A synthetic peptide substrate containing the 3CLpro cleavage sequence is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[9][10]

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound (or other test inhibitors) dissolved in DMSO.

-

384-well assay plates (black, low-volume).

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. b. Add a fixed concentration of 3CLpro enzyme to the wells of the microplate. c. Add the diluted inhibitor solutions to the wells. Include "no inhibitor" (enzyme activity control) and "no enzyme" (background control) wells. d. Incubate the enzyme and inhibitor mixture for a set period (e.g., 30 minutes) at room temperature to allow for binding. e. Initiate the enzymatic reaction by adding the FRET substrate to all wells. f. Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the rates relative to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Antiviral Assay

Cell-based assays are crucial to determine an inhibitor's efficacy in a biological context, accounting for cell permeability and cytotoxicity. Several methods exist, including cytopathic effect (CPE) inhibition assays and reporter-based assays.[11][12][13]

-

Principle (CPE Inhibition Assay): This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

-

Reagents and Materials:

-

Vero E6 or other susceptible cell lines (e.g., A549-hACE2).

-

Live SARS-CoV-2 virus (performed in a BSL-3 facility).

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure: a. Seed Vero E6 cells in 96-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the inhibitor in the cell culture medium. c. Pre-treat the cells with the diluted inhibitor for 1-2 hours. d. Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI). e. Incubate for 48-72 hours until significant CPE is observed in the virus control wells (no inhibitor). f. Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

-

Data Analysis: a. A parallel plate of uninfected cells is treated with the inhibitor to measure cytotoxicity (CC₅₀). b. The antiviral activity (EC₅₀) is determined by plotting the percentage of cell viability in infected cells against the inhibitor concentration. c. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀, with higher values indicating a better safety profile.

Conclusion

This compound is a potent, irreversible covalent inhibitor of the main viral protease, demonstrating a clear mechanism of action by targeting the catalytic Cys145 residue. Its low nanomolar IC₅₀ value underscores its high biochemical potency. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this and similar 3CLpro inhibitors, from initial enzymatic characterization to assessment of antiviral efficacy in a cellular context. Further development and in vivo studies are necessary to ascertain its full therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. This compound Preis auf Anfrage | BIOZOL [biozol.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sars-cov-2 3clpro-in-2 — TargetMol Chemicals [targetmol.com]

- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Binding Site of a Covalent SARS-CoV-2 3CLpro Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics and binding site interactions of a representative covalent inhibitor with the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). While specific structural data for the inhibitor SARS-CoV-2 3CLpro-IN-21 is not publicly available, this document utilizes data from a well-characterized covalent inhibitor to illustrate the fundamental principles of interaction and inhibition. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of antiviral therapeutics targeting this critical viral enzyme.

Introduction to SARS-CoV-2 3CLpro

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are crucial for viral replication and transcription.[1][2][3] Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral drugs.[1][2][3] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1] Covalent inhibitors are designed to form a stable covalent bond with the catalytic Cys145, thereby irreversibly inactivating the enzyme and halting viral replication.[1][4][5]

Quantitative Analysis of Inhibitor Potency

The efficacy of a 3CLpro inhibitor is quantified by its ability to inhibit the enzymatic activity. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of an inhibitor. The following table summarizes the inhibitory activity of a representative covalent inhibitor against SARS-CoV-2 3CLpro.

| Inhibitor | Target | Assay Type | IC50 (µM) |

| Representative Covalent Inhibitor | SARS-CoV-2 3CLpro | FRET-based | 0.05 - 0.5 |

| This compound | SARS-CoV-2 3CLpro | Not Specified | 0.03 |

Note: The IC50 value for this compound is provided for reference from commercially available data; however, the primary research publication with detailed experimental conditions is not available.

Structural Analysis of the 3CLpro-Inhibitor Complex

High-resolution X-ray crystallography provides detailed insights into the binding mode of covalent inhibitors within the 3CLpro active site. The crystal structure of 3CLpro in complex with a representative covalent inhibitor reveals the key interactions that contribute to its potent inhibitory activity.

Binding Site and Key Interactions

The inhibitor binds in the substrate-binding pocket of 3CLpro, which is a shallow cleft located between Domain I and Domain II of the protease. The binding site can be divided into several subsites (S1', S1, S2, S4) that accommodate the side chains of the substrate or inhibitor.

Key interactions observed in the crystal structure of a representative covalent inhibitor complex include:

-

Covalent Bond Formation: The electrophilic "warhead" of the inhibitor forms a covalent bond with the sulfur atom of the catalytic Cys145. This irreversible bond is the primary mechanism of inhibition.[1][6]

-

Hydrogen Bonds: The inhibitor forms a network of hydrogen bonds with backbone and side-chain atoms of key residues in the active site, including His41, Gly143, Ser144, and Glu166. These interactions anchor the inhibitor in the binding pocket.

-

Hydrophobic Interactions: The different moieties of the inhibitor occupy the hydrophobic subsites of the binding pocket, forming van der Waals interactions with residues such as Met49, Met165, and Leu167. These interactions contribute to the overall binding affinity.

The following diagram illustrates the logical workflow for structure-based drug design targeting SARS-CoV-2 3CLpro.

References

- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

In-Silico Modeling of SARS-CoV-2 3CLpro-IN-21 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro) and its inhibitor, IN-21 (also known as Compound D6). The SARS-CoV-2 3CLpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] IN-21 has been identified as an irreversible and covalent inhibitor of SARS-CoV-2 3CLpro with a reported IC50 of 0.03 μM. This guide details the experimental protocols for molecular docking and molecular dynamics simulations to elucidate the binding mechanism and affinity of IN-21 to 3CLpro.

Quantitative Data Summary

The following table summarizes key quantitative data for the SARS-CoV-2 3CLpro-IN-21 interaction. This data is essential for evaluating the potential of IN-21 as a therapeutic agent.

| Parameter | Value | Reference |

| Inhibitor | IN-21 (Compound D6) | MedChemExpress |

| CAS Number | 3052835-22-7 | MedChemExpress |

| SMILES | BrC1=CC=C(C=C1)C2=NN=C(O2)S(CC3=CN=CC=C3)=O | MedChemExpress |

| Target | SARS-CoV-2 3CLpro | MedChemExpress |

| IC50 | 0.03 μM | MedChemExpress |

| PDB ID (3CLpro) | 6LU7 | [4][5][6][7] |

Experimental Protocols

This section provides detailed methodologies for the key in-silico experiments to model the interaction between SARS-CoV-2 3CLpro and the inhibitor IN-21.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.[1][8]

1. Preparation of the Receptor (SARS-CoV-2 3CLpro):

-

Obtain the Crystal Structure: Download the 3D crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[4][5][6][7]

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

-

2. Preparation of the Ligand (IN-21):

-

Obtain the Ligand Structure: The chemical structure of IN-21 is defined by its SMILES string: BrC1=CC=C(C=C1)C2=NN=C(O2)S(CC3=CN=CC=C3)=O.

-

Generate 3D Coordinates: Use a chemical structure editor or a computational chemistry tool to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Prepare for Docking:

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

3. Docking Simulation:

-

Define the Binding Site: Define the grid box that encompasses the active site of 3CLpro. The active site is located in the cleft between Domain I and Domain II and contains the catalytic dyad Cys145 and His41.[2]

-

Run AutoDock Vina: Execute the docking simulation with the prepared receptor and ligand files, specifying the grid box parameters.

-

Analyze the Results:

-

The output will provide multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

-

Analyze the top-ranked poses to identify the most plausible binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system. This protocol outlines a typical workflow using GROMACS, a versatile package for performing molecular dynamics.[9][10][11]

1. System Preparation:

-

Prepare the Protein-Ligand Complex: Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand that are compatible with the chosen protein force field.

-

Solvation: Place the protein-ligand complex in a periodic box of a specific shape (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

-

Adding Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentration.

2. Simulation Protocol:

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

-

Equilibration:

-

NVT Ensemble (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system.

-

NPT Ensemble (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to generate a trajectory of the system's dynamics.

3. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand.

-

Binding Free Energy Calculation (MM/PBSA): Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy of the protein-ligand complex from the MD trajectory.[12][13][14][15] This provides a more accurate estimation of the binding affinity than docking scores alone.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

Caption: In-silico modeling workflow for this compound.

Caption: Inhibition of SARS-CoV-2 replication by targeting 3CLpro.

References

- 1. mdpi.com [mdpi.com]

- 2. Can natural products stop the SARS-CoV-2 virus? A docking and molecular dynamics study of a natural product database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SARS‐CoV‐2 Main Protease Inhibitors Using Structure Based Virtual Screening and Molecular Dynamics Simulation of DrugBank Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystallographic models of SARS-CoV-2 3CLpro: in-depth assessment of structure quality and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6lu7 - The crystal structure of COVID-19 main protease in complex with an inhibitor N3 - Structural details - Protein Data Bank Japan [pdbj.org]

- 7. rcsb.org [rcsb.org]

- 8. mdpi.com [mdpi.com]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. LigParGen Server [traken.chem.yale.edu]

- 11. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 12. 2.11. Binding free energy calculation using MM-PBSA [bio-protocol.org]

- 13. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peng-lab.org [peng-lab.org]

Determining the Inhibitory Constant (Kᵢ) of SARS-CoV-2 3CLpro Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific inhibitory constant (Kᵢ) data for a compound designated "SARS-CoV-2 3CLpro-IN-21." The following guide provides a comprehensive overview of the principles and methodologies used to determine the Kᵢ of known SARS-CoV-2 3CLpro inhibitors, with illustrative data from published research.

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of SARS-CoV-2. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1] The inhibitory constant (Kᵢ) is a critical parameter that quantifies the binding affinity of an inhibitor to its target enzyme. A lower Kᵢ value signifies a higher affinity and, typically, a more potent inhibitor. This guide details the experimental determination of Kᵢ for inhibitors targeting SARS-CoV-2 3CLpro.

Quantitative Data on SARS-CoV-2 3CLpro Inhibitors

The inhibitory potential of a compound is often first assessed by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. The Kᵢ can then be calculated from the IC₅₀ value. The table below summarizes the inhibitory activities of several compounds against SARS-CoV-2 3CLpro as reported in scientific literature.

| Compound | Type | Inhibitory Constant | Assay Method |

| Eugenol | Natural Product | Kᵢ = 0.81 µM[2] | FRET-based Assay |

| Estragole | Natural Product | Kᵢ = 4.1 µM[2] | FRET-based Assay |

| Quercetin | Natural Product | Kᵢ ≈ 7 µM[3] | FRET-based Assay |

| Tannic Acid | Natural Product | IC₅₀ = 2.1 µM[4] | FRET-based Assay |

| Tideglusib | Repurposed Drug | IC₅₀ = 1.39 µM[5] | FRET-based Assay |

| Ebselen | Repurposed Drug | IC₅₀ = 0.40 µM[5] | FRET-based Assay |

| Carmofur | Repurposed Drug | IC₅₀ = 4.45 µM[5] | FRET-based Assay |

| Betrixaban | Repurposed Drug | IC₅₀ = 0.9 µM[6] | Molecular Docking/Assay |

| GC376 | Peptidomimetic | IC₅₀ = 160 nM[7] | Enzymatic Assay |

| WU-04 | Noncovalent | IC₅₀ = 55 nM[8] | FRET-based Assay |

| MPI8 | Peptidomimetic | IC₅₀ = 31 nM[9] | Cell-based Assay |

Experimental Protocols

The most common method for determining the kinetic parameters of 3CLpro inhibition is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

Detailed Protocol: FRET-Based Assay for Kᵢ Determination

This protocol outlines a typical procedure for measuring the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effect of a test compound.

1. Materials and Reagents:

-

Recombinant, purified SARS-CoV-2 3CLpro enzyme.

-

Fluorogenic peptide substrate, e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂ or similar, where the protease cleaves at the glutamine (Q) residue, separating the quencher (Dabcyl) from the fluorophore (Edans)[3].

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.

-

Test inhibitor compound dissolved in Dimethyl Sulfoxide (DMSO).

-

96-well or 384-well microplates (black, for fluorescence).

-

Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 320 nm, Em: 405 nm)[10].

2. Experimental Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1% v/v) to avoid solvent effects.

-

In each well of the microplate, add a fixed concentration of SARS-CoV-2 3CLpro (e.g., 50-100 nM)[10][11].

-

Add varying concentrations of the test inhibitor to the wells. Include control wells containing the enzyme with buffer and DMSO (no inhibitor) for 100% activity and wells with buffer only (no enzyme) for background fluorescence.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

To start the reaction, add a fixed concentration of the FRET peptide substrate to all wells simultaneously using a multichannel pipette or automated dispenser. The substrate concentration is typically kept at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibition.

-

Immediately place the microplate into the fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence intensity over time (kinetic mode) for a specified duration (e.g., 15-30 minutes). The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and thus the enzyme's activity.

-

3. Data Analysis and Kᵢ Calculation:

-

Calculate Initial Velocities (v₀): Determine the initial rate of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Determine IC₅₀: Plot the percentage of inhibition [(v₀_no_inhibitor - v₀_with_inhibitor) / v₀_no_inhibitor] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determine Mode of Inhibition: To accurately calculate Kᵢ, the mode of inhibition (e.g., competitive, non-competitive) must be determined. This is typically done by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using a Lineweaver-Burk plot[12].

-

Calculate Kᵢ: For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation[13]:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Kₘ is the Michaelis-Menten constant for the substrate.

-

Visualizations

Catalytic Mechanism of SARS-CoV-2 3CLpro and Inhibition

The catalytic activity of 3CLpro relies on a Cys145-His41 catalytic dyad within the enzyme's active site.[1][14] The process involves two main stages: acylation and deacylation. An inhibitor typically works by binding to the active site, preventing the substrate from being processed.

Caption: Catalytic cycle of 3CLpro and mechanism of competitive inhibition.

Experimental Workflow for Kᵢ Determination

The process of determining the inhibitory constant follows a structured workflow from initial assay setup to final data analysis.

Caption: Standard workflow for determining the Kᵢ of an enzyme inhibitor.

References

- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. scholars.unh.edu [scholars.unh.edu]

- 6. mdpi.com [mdpi.com]

- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Inhibitor Terms and Calculations [merckmillipore.com]

- 14. Frontiers | Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease [frontiersin.org]

In-depth Technical Guide: Early-Stage Research on SARS-CoV-2 3CLpro-IN-21 (Compound D6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of the early-stage research on SARS-CoV-2 3CLpro-IN-21, a potent inhibitor also identified as Compound D6. This document collates available data on its inhibitory activity, mechanism of action, and preliminary pharmacokinetic profile, offering a valuable resource for researchers in the field. Compound D6 has been identified as an early lead compound developed by the Shanghai University of Traditional Chinese Medicine.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound (Compound D6)

| Target Enzyme | Inhibitor | IC50 (µM) | Inhibition Type |

| SARS-CoV-2 3CLpro | This compound (Compound D6) | 0.03 | Irreversible, Covalent |

| SARS-CoV-1 3CLpro | This compound (Compound D6) | 0.12 | Not Specified |

Table 2: Preliminary Pharmacokinetic Profile of this compound (Compound D6)

| Parameter | Assay System | Observation |

| Membrane Permeability | Madin-Darby Canine Kidney (MDCK) cells | Higher permeability compared to baicalein |

| Kinetic Solubility | Phosphate Buffer Solution (PBS, pH 7) | Higher solubility compared to baicalein |

| Plasma Protein Binding (PPB) | Human Plasma | Low |

| Intrinsic Clearance (CLint) | Not Specified | 68.34 µL/min/mg protein |

| Half-life (t1/2) | Not Specified | 20.28 min |

Mechanism of Action

This compound (Compound D6) acts as an irreversible, covalent inhibitor of the SARS-CoV-2 3CL protease.[1] This mechanism involves the formation of a stable, covalent bond with a key residue, likely the catalytic cysteine (Cys145), within the enzyme's active site. This permanent modification of the enzyme renders it inactive, thereby preventing the cleavage of viral polyproteins and halting the viral replication cascade.

Caption: Mechanism of Action of this compound (Compound D6).

Experimental Protocols

While the specific, detailed experimental protocols from the primary research publication on Compound D6 are not yet publicly available, this section outlines the general methodologies typically employed in the early-stage evaluation of SARS-CoV-2 3CLpro inhibitors.

FRET-based Enzymatic Assay for 3CLpro Inhibition

This assay is commonly used to determine the in vitro inhibitory activity of compounds against 3CLpro.

-

Principle: A fluorogenic substrate containing a 3CLpro cleavage sequence is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

-

General Protocol:

-

Recombinant SARS-CoV-2 3CLpro is incubated with the test compound (e.g., Compound D6) at various concentrations in an appropriate assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells) are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral load or cytopathic effect (CPE).

-

General Protocol:

-

Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The cells are pre-treated with serial dilutions of the test compound for a defined period.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After an incubation period, the extent of viral replication is quantified using methods such as:

-

CPE Assay: Microscopic examination of virus-induced cell death.

-

RT-qPCR: Quantification of viral RNA in the cell supernatant.

-

Immunofluorescence Assay: Detection of viral proteins within the cells.

-

-

The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the compound's antiviral potency and selectivity index (SI = CC50/EC50).

-

MDCK Permeability Assay

This assay is used to predict the intestinal absorption of a drug candidate.

-

Principle: Madin-Darby Canine Kidney (MDCK) cells are grown to form a polarized monolayer on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The rate at which a compound crosses this monolayer is measured.

-

General Protocol:

-

MDCK cells are cultured on Transwell inserts until a confluent and polarized monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points.

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

References

Technical Guide: Target Validation of SARS-CoV-2 3CLpro with the Covalent Inhibitor IN-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for SARS-CoV-2 3C-like protease (3CLpro) with a focus on the potent, irreversible covalent inhibitor, SARS-CoV-2 3CLpro-IN-21, also known as Compound D6.

SARS-CoV-2 3CLpro: A Validated Antiviral Target

The 3-chymotrypsin-like protease (3CLpro), also referred to as the main protease (Mpro), is a critical enzyme in the life cycle of coronaviruses, including SARS-CoV-2. Its essential role in viral replication and the absence of close human homologues make it a prime target for antiviral drug development.

Upon entry into a host cell, the SARS-CoV-2 single-stranded RNA genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the replication and transcription complex (RTC), which is essential for viral genome replication and transcription. 3CLpro is responsible for the majority of these proteolytic cleavages at 11 distinct sites.[1][2] Inhibition of 3CLpro activity blocks the viral life cycle, preventing the virus from replicating.[2]

Profile of this compound (Compound D6)

This compound is a potent inhibitor that acts as an irreversible, covalent modifier of the 3CLpro enzyme.

Chemical Structure:

-

Compound Name: this compound (Compound D6)

-

CAS Number: 3052835-22-7

-

Molecular Formula: C₁₄H₁₀BrN₃O₂S

-

Molecular Weight: 364.22 g/mol

-

Structure: (Image of the chemical structure would be placed here if image generation were supported)

Quantitative Data

The available biochemical data for this compound demonstrates its high potency against coronaviral 3CL proteases.[3][4]

| Parameter | Target Enzyme | Value | Reference |

| IC₅₀ | SARS-CoV-2 3CLpro | 0.03 µM | [3][4] |

| IC₅₀ | SARS-CoV-1 3CLpro | 0.12 µM | [3][4] |

Mechanism of Action

This compound functions as a covalent inhibitor, which involves the formation of a stable, covalent bond with a key amino acid residue in the active site of the enzyme. The catalytic dyad of 3CLpro consists of a cysteine (Cys145) and a histidine (His41). The inhibitor is designed with an electrophilic "warhead" that is susceptible to nucleophilic attack by the deprotonated thiol group of Cys145. This covalent modification incapacitates the enzyme, preventing it from binding and cleaving its natural polyprotein substrates.

Experimental Protocols

Detailed methodologies for the validation of 3CLpro inhibitors are crucial for reproducible and comparable results. Below are representative protocols for biochemical and cell-based assays commonly used in the field.

Biochemical Assay: FRET-based 3CLpro Inhibition Assay

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used, which contains a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)

-

Test compound (this compound) and control inhibitors

-

DMSO for compound dilution

-

384-well black plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer.

-

Compound Addition: Add the diluted test compound or DMSO (as a no-inhibitor control) to the wells.

-

Enzyme Addition: Add recombinant 3CLpro to each well (final concentration typically in the nanomolar range).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction (final concentration typically near the Km value).

-

Fluorescence Reading: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for the Edans/Dabcyl pair) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence curves). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Principle: Infection of susceptible cells (e.g., Vero E6) with SARS-CoV-2 leads to a cytopathic effect (CPE), characterized by changes in cell morphology and ultimately cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549-ACE2 or Calu-3)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

SARS-CoV-2 virus stock

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

-

CPE Assessment: Measure cell viability using a chosen reagent. For example, with CellTiter-Glo®, luminescence is proportional to the amount of ATP, which indicates the number of viable cells.

-

Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform the same compound dilutions and incubation to measure the compound's cytotoxicity (CC₅₀).

-

Data Analysis:

-

EC₅₀ (50% effective concentration): Calculate the compound concentration that inhibits CPE by 50% compared to the virus control.

-

CC₅₀ (50% cytotoxic concentration): Calculate the compound concentration that reduces the viability of uninfected cells by 50%.

-

Selectivity Index (SI): Calculate the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.

-

Comparative Data of Covalent 3CLpro Inhibitors

To provide context for the potency of this compound, the following table includes data for other well-characterized covalent inhibitors of SARS-CoV-2 3CLpro.

| Inhibitor | Biochemical IC₅₀ (µM) | Cellular EC₅₀ (µM) | Cell Line | Reference |

| This compound | 0.03 | N/A | N/A | [3][4] |

| Nirmatrelvir (PF-07321332) | 0.003 (Ki) | 0.077 | A549-ACE2 | [5] |

| Boceprevir | 4.13 | 1.90 | Vero E6 | [6] |

| GC376 | 0.17 | 2.19 | Vero E6 | |

| Carmofur | 1.82 | N/A | N/A | [1] |

| Ebselen | 0.67 | 4.67 | Vero E6 | [1] |

N/A: Not available in the searched public literature.

Conclusion

SARS-CoV-2 3CLpro is a highly validated target for the development of antiviral therapeutics against COVID-19. Covalent inhibitors, such as this compound (Compound D6), have demonstrated significant potency in biochemical assays. The irreversible nature of these inhibitors can offer advantages in terms of prolonged target engagement and efficacy. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and development of novel 3CLpro inhibitors. While the initial biochemical data for this compound is promising, further studies to determine its cellular antiviral activity, cytotoxicity, and selectivity are necessary to fully assess its therapeutic potential.

References

- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]

- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary In-Vitro Evaluation of SARS-CoV-2 3CLpro-IN-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of SARS-CoV-2 3CLpro-IN-21, a potent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). The 3CL protease is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development.[1][2][3][4] This document details the inhibitor's mechanism of action, presents its quantitative inhibitory data, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction to SARS-CoV-2 3CLpro

Coronaviruses, including SARS-CoV-2, synthesize large polyproteins (pp1a and pp1ab) from their RNA genome upon entering a host cell.[5][6] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex.[4] The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events at 11 distinct sites.[5][6] Due to its essential role in viral replication and the high degree of conservation across coronaviruses, 3CLpro is a validated and attractive target for antiviral therapeutics.[1][3][7] The active site of the protease features a Cys-His catalytic dyad (Cys145 and His41), which is crucial for its proteolytic activity.[1][5]

This compound: Mechanism of Action

This compound (also identified as Compound D6) is an irreversible, covalent inhibitor.[8] Covalent inhibitors form a stable chemical bond with their target enzyme, often leading to potent and sustained inhibition.[2] IN-21 specifically targets the catalytic cysteine residue (Cys145) in the active site of 3CLpro.[1] By forming a covalent bond with this residue, the inhibitor permanently deactivates the enzyme, preventing it from processing the viral polyproteins. This disruption halts the viral replication cycle.[3]

Quantitative Data Presentation

The in-vitro efficacy of this compound was determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound demonstrated high potency against the 3CL protease from both SARS-CoV-2 and the closely related SARS-CoV.

| Enzyme Target | Inhibitor | IC50 Value (μM) | Inhibition Type | Reference |

| SARS-CoV-2 3CLpro | 3CLpro-IN-21 | 0.03 | Irreversible, Covalent | [8] |

| SARS-CoV-1 3CLpro | 3CLpro-IN-21 | 0.12 | Irreversible, Covalent | [8] |

Experimental Protocols

The preliminary in-vitro evaluation of a 3CLpro inhibitor like IN-21 typically involves two key stages: an enzymatic assay to determine direct inhibition of the protease and a cell-based assay to assess its antiviral activity in a biological context.

This assay measures the direct inhibitory effect of the compound on the purified 3CLpro enzyme. It utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends.[9] When the enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[9][10]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

Enzyme Stock: Recombinantly express and purify SARS-CoV-2 3CLpro. Dilute the enzyme to a working concentration (e.g., 50 nM) in the assay buffer.

-

Substrate Stock: Synthesize a FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS). Dissolve it in DMSO and then dilute to a working concentration (e.g., 20 µM) in the assay buffer.

-

Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

Add 25 µL of the serially diluted inhibitor solutions to the wells of a 96-well black microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 50 µL of the diluted 3CLpro enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over 60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve) for each concentration.

-

Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This assay evaluates the inhibitor's ability to protect host cells from virus-induced death, thus providing a measure of its antiviral activity in a more biologically relevant system.[9][11][12]

Methodology:

-

Cell Culture:

-

Culture a susceptible cell line (e.g., Vero E6 cells) in appropriate media in a 96-well plate until a confluent monolayer is formed.

-

-

Infection and Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the diluted inhibitor.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[11]

-

Include controls: cells with virus but no inhibitor (virus control) and cells with neither virus nor inhibitor (cell control).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause cytopathic effects in unprotected cells.[11]

-

-

Assessing Cell Viability:

-

Data Analysis:

-

Normalize the viability data, setting the cell control as 100% viability and the virus control as 0% viability.

-

Plot the percentage of CPE reduction against the inhibitor concentration to calculate the half-maximal effective concentration (EC50).

-

Separately, test the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50/EC50).

-

Conclusion

The preliminary in-vitro data for this compound demonstrate its high potency as a covalent inhibitor of the viral main protease.[8] With an IC50 value in the low nanomolar range, it effectively deactivates a key enzyme required for viral replication. The experimental protocols outlined in this guide represent the standard approach for identifying and characterizing such inhibitors, moving from direct enzymatic assessment to cell-based antiviral efficacy. These findings establish 3CLpro-IN-21 as a promising candidate for further preclinical development in the search for effective COVID-19 therapeutics.

References

- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

Methodological & Application

Application Notes and Protocols: SARS-CoV-2 3CLpro-IN-21 in Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] This indispensable role makes 3CLpro a prime target for the development of antiviral therapeutics.[1][3][4] SARS-CoV-2 3CLpro-IN-21 is a potent, irreversible covalent inhibitor of 3CLpro, demonstrating significant potential in the study of viral replication and as a lead compound for drug development. These application notes provide detailed protocols for the use of this compound in key experimental assays to assess its inhibitory activity and impact on viral replication.

Mechanism of Action

SARS-CoV-2 3CLpro is a cysteine protease that cleaves the viral polyprotein at specific recognition sites.[1] this compound acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This irreversible binding effectively inactivates the protease, thereby halting the processing of the viral polyprotein and inhibiting viral replication.[1]

Data Presentation: In Vitro Efficacy of a Representative Covalent 3CLpro Inhibitor

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC₅₀ | 0.17 µM | - | Enzymatic (FRET) | [5] |

| EC₅₀ | 3.30 µM | HEK293T | Transfection-based | |

| EC₅₀ | 2.19 ± 0.01 µM | Vero-E6 | Cytopathic Effect (CPE) | [5] |

| CC₅₀ | > 20 µM | A549-hACE2 | Cytotoxicity |

Note: The IC₅₀ value for this compound (Compound D6) has been reported to be 0.03 µM .

Experimental Protocols

In Vitro 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against purified 3CLpro. The assay measures the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add the diluted inhibitor or vehicle control.

-

Add purified SARS-CoV-2 3CLpro to each well to a final concentration of approximately 20 nM.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET peptide substrate to each well to a final concentration of 10-20 µM.

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair) kinetically over 15-30 minutes at room temperature.

-

The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol determines the antiviral activity of this compound in a cell-based assay by measuring the inhibition of the virus-induced cytopathic effect (CPE).

Materials:

-

Vero E6 or other susceptible cell lines (e.g., A549-hACE2, Calu-3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 viral stock

-

This compound

-

DMSO

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)

-

Plate reader (luminescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the diluted inhibitor.

-

In a separate plate, dilute the SARS-CoV-2 viral stock to a desired multiplicity of infection (MOI) (e.g., 0.01).

-

Add the diluted virus to the wells containing the cells and inhibitor. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

-

Assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Calculate the percentage of CPE inhibition for each inhibitor concentration relative to the virus and cell controls.

-

Plot the percentage of CPE inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound on host cells.

Materials:

-

Same cell line used in the CPE assay

-

Cell culture medium

-

This compound

-

DMSO

-

96-well clear-bottom microplates

-

Cell viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium and add the diluted inhibitor to the cells. Include a cell control with no inhibitor.

-

Incubate the plate for the same duration as the CPE assay (48-72 hours).

-

Measure cell viability using the same method as in the CPE assay.

-

Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the cell control.

-

Plot the percentage of cytotoxicity against the inhibitor concentration to determine the CC₅₀ value.

Visualizations

Caption: this compound inhibits 3CLpro, preventing viral polyprotein processing and impacting host innate immune pathways.

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Caption: Workflow for the cytopathic effect (CPE) antiviral assay.

References

- 1. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 3CLpro Inhibitors in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Note: No specific inhibitor designated "SARS-CoV-2 3CLpro-IN-21" was found in a comprehensive search of available literature. Therefore, these application notes and protocols are based on the well-characterized and frequently cited SARS-CoV-2 3CLpro inhibitor, GC376 , as a representative example. The principles and methods described herein are broadly applicable to other inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).

Introduction to SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. Due to its vital role and the absence of a close human homolog, 3CLpro is a prime target for antiviral drug development. Inhibitors of 3CLpro, such as GC376, block this cleavage process, thereby halting viral replication. GC376 is a dipeptide-based prodrug that has demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2.

Quantitative Data Summary for GC376

The following tables summarize the in vitro efficacy and cytotoxicity of GC376 from cell culture-based assays. These values are crucial for determining the appropriate concentration range for experiments and for calculating the selectivity index (SI), a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of GC376 against SARS-CoV-2

| Cell Line | Assay Type | EC50 (µM) | Reference |

| Vero E6 | Cytopathic Effect (CPE) | 2.19 - 3.37 | |

| Vero E6 | Antiviral Assay | 1.5 | [1] |

| Vero E6 | Antiviral Assay | 0.57 - 0.7 | [2] |

| Vero | Antiviral Assay | 3.37 | [3] |

Table 2: Cytotoxicity of GC376

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Vero E6 | CellTiter-Glo | > 200 | [4] |

| A549 | CellTiter-Glo | > 200 | [4] |

| Various | Cytotoxicity Assay | > 100 | |

| Vero E6 | Cytotoxicity Assay | > 200 | [1] |

Signaling Pathway of SARS-CoV-2 Replication and 3CLpro Inhibition

The following diagram illustrates the simplified life cycle of SARS-CoV-2 and highlights the critical role of 3CLpro in the replication process, which is the target of inhibitors like GC376.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro inhibitors.

Experimental Protocols

The following are detailed protocols for determining the antiviral efficacy and cytotoxicity of 3CLpro inhibitors in cell culture.

Antiviral Assay Protocol (Cytopathic Effect Reduction Assay)

This protocol is designed to determine the 50% effective concentration (EC50) of a compound by measuring its ability to protect cells from virus-induced cell death (cytopathic effect or CPE).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay medium (e.g., DMEM with 2% FBS)

-

SARS-CoV-2 viral stock (known titer)

-

Test compound (e.g., GC376)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend Vero E6 cells in complete growth medium.

-

Seed 1 x 10^4 cells in 100 µL of complete growth medium per well of a 96-well plate.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a 2X stock of the test compound's serial dilutions in assay medium.

-

Remove the growth medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

-

Virus Inoculation:

-

Dilute the SARS-CoV-2 stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01.

-

Add 100 µL of the diluted virus to the compound-treated wells and the virus control wells.

-

Add 100 µL of assay medium to the cell control wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

-

-

Quantification of Cell Viability:

-

Follow the manufacturer's instructions for the chosen cell viability reagent (e.g., add CellTiter-Glo® and measure luminescence).

-

-

Data Analysis:

-

Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.

-

Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay Protocol (CCK-8 Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a compound.

Materials:

-

Vero E6 cells (or other relevant cell line)

-

Complete growth medium

-

Test compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed 1 x 10^4 cells in 100 µL of complete growth medium per well of a 96-well plate.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Add the compound dilutions to the cells. Include "cell control" wells with medium only.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C with 5% CO2.

-

-

CCK-8 Reagent Addition:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the cell control wells (100% viability).

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing potential SARS-CoV-2 3CLpro inhibitors.

Caption: Workflow for identifying and characterizing SARS-CoV-2 3CLpro inhibitors.

References

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-21 Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the materials and methods for studying SARS-CoV-2 3CLpro inhibitors, with a specific focus on the research context of SARS-CoV-2 3CLpro-IN-21 and its analogs.

Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics. Inhibition of 3CLpro activity blocks the viral replication process, making it an attractive strategy for combating COVID-19.

This compound is a representative of a novel class of covalent inhibitors characterized by a 2-sulfoxyl-1,3,4-oxadiazole scaffold. These inhibitors demonstrate potent and irreversible inhibitory activity by covalently binding to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.

Quantitative Data on 3CLpro Inhibitors

The following tables summarize the in vitro efficacy of various SARS-CoV-2 3CLpro inhibitors, providing a comparative landscape for researchers.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro

| Inhibitor Name/Class | IC50 (µM) | Mechanism of Action | Reference |

| This compound (analog D6) | 0.030 | Covalent | Zhang FM, et al., 2023 |